molecular formula C17H25N3OS B4194393 N-(2-MORPHOLINOETHYL)-N'-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA

N-(2-MORPHOLINOETHYL)-N'-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA

Cat. No.: B4194393
M. Wt: 319.5 g/mol
InChI Key: NSUNXFKCRSQAOW-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a morpholine ring, a naphthalene ring, and a thiourea group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea typically involves the reaction of 2-(4-morpholinyl)ethylamine with 1,2,3,4-tetrahydro-1-naphthalenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The morpholine and naphthalene rings can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from the reactions of N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea include oxidized derivatives, reduced amines, and substituted morpholine or naphthalene compounds.

Scientific Research Applications

N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The morpholine and naphthalene rings contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N’-[2-(4-morpholinyl)ethyl]thiourea
  • N-cyclohexyl-N’-(2-(4-morpholinyl)ethyl)thiourea
  • N-[2-(4-morpholinyl)ethyl]-N’-(4-nitrophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazine-2,4-diamine

Uniqueness

N-[2-(4-morpholinyl)ethyl]-N’-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is unique due to its combination of a morpholine ring, a naphthalene ring, and a thiourea group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(2-morpholin-4-ylethyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3OS/c22-17(18-8-9-20-10-12-21-13-11-20)19-16-7-3-5-14-4-1-2-6-15(14)16/h1-2,4,6,16H,3,5,7-13H2,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUNXFKCRSQAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=S)NCCN3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-MORPHOLINOETHYL)-N'-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA
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N-(2-MORPHOLINOETHYL)-N'-(1,2,3,4-TETRAHYDRO-1-NAPHTHALENYL)THIOUREA

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